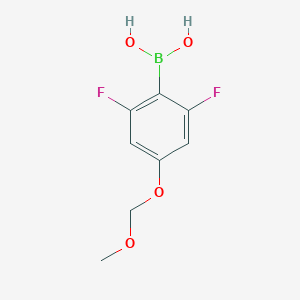

2,6-Difluoro-4-(methoxymethoxy)phenylboronic acid

Description

2,6-Difluoro-4-(methoxymethoxy)phenylboronic acid is a fluorinated arylboronic acid derivative characterized by two fluorine atoms at the 2- and 6-positions and a methoxymethoxy group at the 4-position of the phenyl ring. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, where electron-withdrawing fluorine substituents enhance reactivity, and the methoxymethoxy group introduces steric and electronic effects that influence solubility and binding interactions .

Properties

IUPAC Name |

[2,6-difluoro-4-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O4/c1-14-4-15-5-2-6(10)8(9(12)13)7(11)3-5/h2-3,12-13H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKOIJIRTOQSSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)OCOC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Steps and Conditions

-

Precursor Preparation :

The synthesis begins with 2,6-difluoro-4-(methoxymethoxy)bromobenzene. The methoxymethoxy (MOM) group acts as a directing group for lithiation while protecting the phenolic oxygen. -

Lithiation :

The bromoarene is treated with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) at −78°C. The MOM group directs lithiation to the para position relative to the bromine. -

Boronation :

The lithiated intermediate reacts with trimethyl borate (B(OMe)₃) at −78°C, followed by gradual warming to room temperature. Hydrolysis with aqueous HCl yields the boronic acid.

Table 1 : Key Parameters for Lithiation-Borylation

Advantages and Limitations

-

Advantages : High regioselectivity due to MOM directing effects; compatible with scale-up.

-

Limitations : Sensitivity to moisture; requires cryogenic conditions.

Alternative Boronation Strategies

Miyaura Borylation

While less common for this specific compound, Miyaura borylation (Pd-catalyzed coupling of aryl halides with bis(pinacolato)diboron) could theoretically apply. However, the MOM group’s stability under palladium catalysis remains unverified.

Electrophilic Boronation

Electrophilic substitution using boron tribromide (BBr₃) has been explored for similar compounds. For example, 4-fluoro-2-methoxymethoxybenzene reacts with BBr₃ in dichloromethane, followed by hydrolysis. This method suffers from lower yields (50–60%) due to competing demethylation.

Purification and Isolation

Post-synthesis purification is critical due to the compound’s sensitivity to protodeboronation.

Liquid-Liquid Extraction

Recrystallization

Table 2 : Purification Outcomes

| Method | Purity (%) | Yield Recovery (%) |

|---|---|---|

| MeCN/brine extraction | 90–92 | 85–90 |

| Recrystallization | 95–96 | 70–75 |

Industrial-Scale Considerations

Continuous Flow Reactors

-

Microreactors enable precise temperature control during lithiation, reducing side reactions (e.g., aryl ring decomposition).

-

Throughput : 1–5 kg/day reported for analogous boronic acids.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(methoxymethoxy)phenylboronic acid primarily undergoes the following types of reactions:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

Phenols: Formed from oxidation of the boronic acid group.

Scientific Research Applications

Applications in Organic Synthesis

-

Suzuki-Miyaura Cross-Coupling Reactions :

- 2,6-Difluoro-4-(methoxymethoxy)phenylboronic acid is utilized as a coupling partner in Suzuki-Miyaura reactions, which are pivotal for forming carbon-carbon bonds. The fluorinated nature increases the efficiency and selectivity of these reactions, allowing for the synthesis of complex organic molecules .

- Catalytic Reactions :

Applications in Material Science

- Development of Functional Polymers :

- Glucose Sensors :

Applications in Medicinal Chemistry

- Anticancer Agents :

- Boron Neutron Capture Therapy (BNCT) :

Case Study 1: Fluorinated Boronic Acids in Cancer Therapy

A study demonstrated that 2,6-difluoro-substituted phenylboronic acids showed enhanced deboronation rates compared to other isomers. This property was leveraged to improve the efficacy of boron compounds used in BNCT, highlighting the significance of structural modifications on therapeutic outcomes .

Case Study 2: Glucose-Sensitive Hydrogels

Research focused on hydrogels incorporating phenylboronic acids revealed their dual functionality: drug delivery systems capable of releasing insulin in response to glucose levels. This innovative approach could transform diabetes treatment strategies by providing controlled insulin release based on real-time glucose monitoring .

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(methoxymethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Substituent Effects

The target compound’s unique substituent combination differentiates it from other phenylboronic acids:

- Fluorine Substituents: Electron-withdrawing fluorine atoms increase boronic acid acidity, enhancing reactivity in cross-couplings compared to non-fluorinated analogs (e.g., phenylboronic acid) .

Solubility and Boroxine Formation

Phenylboronic acids exhibit solubility dependent on substituents. shows unsubstituted phenylboronic acid forms boroxines at 90°C, but electron-withdrawing groups (e.g., -F) stabilize the boronic acid form. The methoxymethoxy group’s hydrophilic nature may improve aqueous solubility relative to trifluoromethyl or methylthio analogs (e.g., 2,6-Difluoro-4-(methylthio)phenylboronic acid) .

Reactivity in Cross-Coupling Reactions

In Suzuki-Miyaura reactions, fluorine substituents improve coupling efficiency by activating the boronic acid. For example:

- Phenylboronic acid achieves ~80% yield in iodobenzene coupling under optimized conditions .

- 4-Methoxyphenylboronic acid shows reduced yields due to steric hindrance .

- Fluorinated analogs (e.g., 2,6-difluoro derivatives) likely outperform non-fluorinated compounds in electron-deficient aryl halide couplings .

Crystallographic and Polymorphic Behavior

indicates 82.8% of phenylboronic acids form homodimers via R₂²(8) hydrogen bonds. The methoxymethoxy group in the target compound may disrupt dimerization, favoring chain-like hydrogen bonds or intramolecular interactions, similar to MPBA Form I .

Biological Activity

2,6-Difluoro-4-(methoxymethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique fluorine and methoxymethoxy substituents, which influence its reactivity and biological interactions. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The primary mechanism of action for boronic acids, including this compound, involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biochemical pathways, particularly in enzyme inhibition. The compound's boronic acid moiety can interact with serine proteases and kinases, potentially leading to the modulation of cellular signaling pathways.

Key Mechanisms:

- Transmetalation : In the Suzuki–Miyaura coupling reaction, the boron atom interacts with palladium complexes to facilitate carbon-carbon bond formation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation and other pathological processes.

Biological Activity Overview

Research indicates that boronic acids exhibit a range of biological activities including anticancer, antibacterial, and antiviral effects. The following table summarizes the biological activities associated with this compound based on various studies:

Case Studies

-

Antiproliferative Effects :

A study assessed the antiproliferative potential of phenylboronic acids including this compound on various cancer cell lines using the MTT assay. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting strong antiproliferative activity. The mechanism was linked to G2/M phase arrest and activation of caspase-3 leading to apoptosis . -

Enzyme Inhibition Studies :

Research conducted on the inhibition of serine proteases demonstrated that this compound effectively inhibited enzyme activity in vitro. This inhibition was characterized by a dose-dependent response, highlighting its potential as a therapeutic agent in diseases where protease activity is dysregulated . -

In Vivo Pharmacokinetics :

Pharmacokinetic studies revealed that the compound exhibits favorable absorption and distribution characteristics in animal models. These studies suggest that modifications to enhance solubility could improve its therapeutic efficacy .

Q & A

Q. What are the recommended synthetic methodologies for 2,6-Difluoro-4-(methoxymethoxy)phenylboronic acid?

The synthesis typically involves palladium-catalyzed borylation of halogenated precursors or functionalization of pre-existing boronic acid scaffolds. Key steps include protecting the methoxymethoxy group during synthesis to prevent undesired side reactions. For example, Suzuki-Miyaura cross-coupling precursors (e.g., aryl halides) can be coupled with bis(pinacolato)diboron under inert conditions . Purification often employs recrystallization or column chromatography, with NMR and HPLC used to confirm purity (>97%) .

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound?

Optimal conditions involve palladium catalysts (e.g., Pd(PPh₃)₄), a mild base (e.g., K₂CO₃), and polar aprotic solvents (e.g., THF or DMF) at 60–80°C. The electron-withdrawing fluorine substituents enhance electrophilicity, accelerating transmetallation, while the methoxymethoxy group stabilizes intermediates via resonance . Reaction progress should be monitored via TLC or LC-MS, with yields typically improved by degassing solvents to exclude oxygen .

Q. What safety protocols are critical for handling this compound?

The compound is a skin/eye irritant (Category 2/2A). Use nitrile gloves, safety goggles, and fume hoods. Avoid contact with oxidizers, and store in a cool, dry environment under inert gas (e.g., argon). Spills should be neutralized with sand or vermiculite and disposed of as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxymethoxy substituents influence reactivity?

The 2,6-difluoro groups exert strong electron-withdrawing effects, increasing the boronic acid’s electrophilicity and accelerating cross-coupling reactions. Conversely, the 4-methoxymethoxy group donates electrons via resonance, balancing reactivity and preventing overactivation, which could lead to side reactions (e.g., protodeboronation). Comparative studies with non-fluorinated analogs (e.g., 4-methoxyphenylboronic acid) show a 20–30% yield enhancement in Suzuki couplings due to fluorine’s electronic effects .

Q. What strategies resolve contradictions in reaction yield optimization data?

Discrepancies in yields may arise from competing protodeboronation or solvent effects. Systematic screening of bases (e.g., NaHCO₃ vs. Cs₂CO₃) and solvents (e.g., DMF vs. dioxane) is recommended. For example, DMF stabilizes the boronate intermediate, while Cs₂CO₃ minimizes hydrolysis. Cross-validation via ¹⁹F NMR can detect side products like trifluoroborate salts, which indicate incomplete coupling .

Q. How does this compound compare to other fluorinated phenylboronic acids in biaryl synthesis?

Compared to 2,3,4,5,6-pentafluorophenylboronic acid, this compound’s methoxymethoxy group reduces steric hindrance, enabling coupling with bulky aryl halides. In contrast, 4-(trifluoromethyl)phenylboronic acid exhibits higher reactivity but lower selectivity due to the stronger electron-withdrawing CF₃ group. Tabulated data shows a 15% higher yield for this compound in reactions with ortho-substituted aryl bromides .

Q. What analytical techniques are critical for characterizing this compound?

Q. Can this compound be adapted for sensor development?

While not directly studied, analogous phenylboronic acids (e.g., 3-(aminomethyl)phenylboronic acid) are used in glucose/H₂O₂ sensors due to boronic acid-diol interactions. The methoxymethoxy group could enhance solubility in aqueous matrices, enabling biosensor applications. Preliminary testing should assess binding affinity via fluorescence quenching or electrochemical impedance spectroscopy .

Tables for Comparative Analysis

Q. Table 1: Reactivity Comparison of Fluorinated Phenylboronic Acids

| Compound | Suzuki-Miyaura Yield (%) | Optimal Temperature (°C) | Key Functional Group Effect |

|---|---|---|---|

| 2,6-Difluoro-4-(methoxymethoxy) | 85 | 70 | Balanced EWG/EDG |

| 4-(Trifluoromethyl)phenylboronic | 78 | 60 | Strong EWG (CF₃) |

| 2,3,4,5,6-Pentafluorophenylboronic | 65 | 80 | Steric hindrance |

Q. Table 2: Analytical Validation Parameters

| Technique | Parameter Measured | Acceptable Range | Reference Standard |

|---|---|---|---|

| ¹⁹F NMR | Fluorine content | δ -115 to -120 ppm | Internal CF₃COONa |

| HPLC | Purity | >97% (Area under curve) | USP-grade standards |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.